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Compound of Interest

Compound Name: Abnormal cannabidiol

Cat. No.: B056573 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of the pharmacological

interactions between Abnormal cannabidiol (Abn-CBD), a non-psychotropic cannabinoid, and

the G protein-coupled receptors GPR18 and GPR55. It consolidates quantitative data, outlines

detailed experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data Summary
Abnormal cannabidiol (Abn-CBD) and its related synthetic analog, O-1602, have been

identified as agonists for both GPR18 and GPR55.[1][2][3] Their activity profiles, however,

show differences in potency and the downstream pathways they engage. The following tables

summarize the key quantitative metrics for Abn-CBD and comparator compounds at these

receptors.

Table 1: Potency (EC₅₀) of Cannabinoids at GPR18 and GPR55
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Compound Receptor Assay Type Cell Line EC₅₀ Value Reference

Abn-CBD GPR18 - - < 835 nM [1]

Abn-CBD GPR55
GTPγS

Binding
HEK293 2.5 µM [4][5]

Abn-CBD GPR55
GTPγS

Binding
HEK293T ~2.5 nM [6]

O-1602 GPR18 - - 65 nM [1]

O-1602 GPR55
GTPγS

Binding
HEK293 13 nM [4]

O-1602 GPR55
GTPγS

Binding
HEK293T ~1.4 nM [6]

Δ⁹-THC GPR55
GTPγS

Binding
HEK293 26 nM [4]

AM251 GPR55
GTPγS

Binding
HEK293 39 nM [4]

Note: A significant discrepancy exists in the reported EC₅₀ values for Abn-CBD at GPR55,

potentially reflecting differences in assay conditions or cell systems.[4][6]

Table 2: Receptor Selectivity of Abn-CBD

Compound Receptor Assay Type EC₅₀ / Kᵢ Value Reference

Abn-CBD GPR55 GTPγS Binding 2.5 µM [5]

Abn-CBD CB₁ GTPγS Binding > 30 µM [5]

Abn-CBD CB₂ GTPγS Binding > 30 µM [5]

GPR18 Signaling and Activation by Abn-CBD
GPR18 has been proposed as a candidate cannabinoid receptor, though its pharmacology is

complex.[7][8] It signals through multiple G-protein subtypes and demonstrates biased

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/1420-3049/29/6/1258
https://pmc.ncbi.nlm.nih.gov/articles/PMC2095107/
https://www.tocris.com/products/abn-cbd_1297
https://pmc.ncbi.nlm.nih.gov/articles/PMC2190033/
https://www.mdpi.com/1420-3049/29/6/1258
https://pmc.ncbi.nlm.nih.gov/articles/PMC2095107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2190033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2095107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2095107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2095107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2190033/
https://www.tocris.com/products/abn-cbd_1297
https://www.tocris.com/products/abn-cbd_1297
https://www.tocris.com/products/abn-cbd_1297
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


agonism, where a ligand can preferentially activate one signaling pathway over another.

GPR18 Signaling Pathways
Activation of GPR18 by agonists like Abn-CBD has been shown to engage both Gαi/o and Gαq

protein pathways.[7][8]

Gαi/o Pathway: This pathway is typically associated with the inhibition of adenylyl cyclase,

leading to decreased cyclic AMP (cAMP) levels. Activation of Gαi/o by Abn-CBD also leads

to the phosphorylation of ERK1/2, a key step in the mitogen-activated protein kinase (MAPK)

cascade. This effect is sensitive to Pertussis toxin (PTX), a known inhibitor of Gαi/o proteins.

[7]

Gαq Pathway: Abn-CBD stimulates Gαq-mediated signaling, resulting in the activation of

phospholipase C (PLC), which in turn leads to an increase in intracellular calcium ([Ca²⁺]i).[7]

β-Arrestin Recruitment: Notably, while ligands like Δ⁹-THC induce β-arrestin recruitment to

GPR18, Abn-CBD does not produce a significant concentration-dependent response in β-

arrestin recruitment assays.[7] This indicates that Abn-CBD is a biased agonist at GPR18,

preferentially activating G-protein-dependent pathways over the β-arrestin pathway.
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GPR18 signaling pathway activated by Abn-CBD.

GPR55 Signaling and Activation by Abn-CBD
GPR55 is another putative cannabinoid receptor that is activated by Abn-CBD and various

other cannabinoids and lysophospholipids.[9][10] Its activation is primarily linked to Gαq and

Gα12/13 G-proteins.[11]

GPR55 Signaling Pathways
Gαq Pathway: Similar to its effect on GPR18, Abn-CBD binding to GPR55 activates Gαq,

stimulating PLC and leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂)
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into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the

release of calcium from intracellular stores.[11][12]

Gα12/13 Pathway: GPR55 activation is strongly coupled to Gα12/13, which in turn activates

the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[11]

[12] This pathway is crucial for regulating the actin cytoskeleton and processes like cell

migration.
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GPR55 signaling pathway activated by Abn-CBD.

Experimental Protocols
The characterization of Abn-CBD's activity at GPR18 and GPR55 relies on a suite of

established in vitro pharmacological assays.

[³⁵S]GTPγS Binding Assay
This assay measures the activation of a GPCR by quantifying the binding of the non-

hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Methodology:

Membrane Preparation: HEK293 cells stably or transiently expressing the receptor of interest

(GPR18 or GPR55) are harvested and homogenized in a lysis buffer. The cell lysate is

centrifuged to pellet the membranes, which are then washed and resuspended in an assay

buffer.

Assay Reaction: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and

varying concentrations of Abn-CBD. The incubation is typically carried out for 60 minutes at

30°C.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

filter mats, which trap the membranes with bound [³⁵S]GTPγS.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

Data Analysis: The specific binding is plotted against the logarithm of the agonist

concentration, and the EC₅₀ and Eₘₐₓ values are determined using a non-linear regression

fit.[6]

1. Prepare Membranes
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2. Incubate Membranes with:
- Abn-CBD (agonist)

- GDP
- [³⁵S]GTPγS

3. Rapid Filtration
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4. Scintillation Counting
to measure bound radioactivity

5. Data Analysis
(EC₅₀, Eₘₐₓ)
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Workflow for a [³⁵S]GTPγS Binding Assay.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs

downstream of Gαq activation.

Methodology:

Cell Preparation: HEK293 or CHO cells expressing the target receptor are seeded into 96- or

384-well black, clear-bottom plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2

AM or Fluo-4 AM) for approximately 30-60 minutes at 37°C.

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR,

FlexStation). Baseline fluorescence is measured before the automated addition of Abn-CBD

at various concentrations.

Signal Detection: Fluorescence intensity is monitored in real-time immediately following

compound addition. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.

Data Analysis: The peak fluorescence response is plotted against the logarithm of the

agonist concentration to determine the EC₅₀ value.[7][12]
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Workflow for a Calcium Mobilization Assay.

β-Arrestin Recruitment Assay
This assay is used to determine if receptor activation leads to the recruitment of β-arrestin, a

key event in receptor desensitization, internalization, and G-protein-independent signaling.
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Methodology:

Cell Line: A specialized cell line, such as the DiscoveRx PathHunter CHO-K1 line, is used.[7]

These cells stably express the GPCR of interest fused to a fragment of β-galactosidase and

β-arrestin fused to the complementary fragment.

Cell Plating and Stimulation: Cells are plated in 384-well plates. The following day, they are

incubated with varying concentrations of Abn-CBD for 90 minutes at 37°C.

Detection: A detection reagent containing the chemiluminescent substrate for β-

galactosidase is added. The plate is incubated for 60 minutes at room temperature.

Signal Measurement: Receptor activation forces the complementation of the β-galactosidase

fragments, creating an active enzyme. The resulting chemiluminescent signal is measured

using a plate reader.

Data Analysis: The signal intensity is plotted against the logarithm of the agonist

concentration to assess the recruitment response.[7]
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Workflow for a β-Arrestin Recruitment Assay.

Conclusion and Implications
Abnormal cannabidiol acts as a dual agonist at GPR18 and GPR55, with a preference for

GPR55 in many reported systems. Its activity at GPR18 is a clear example of biased agonism,

as it potently activates G-protein signaling (Gαi/o and Gαq) without significantly engaging the β-

arrestin pathway.[7] This biased signaling may have important therapeutic implications,

potentially allowing for the selective activation of desired downstream effects while avoiding

others that might be associated with β-arrestin, such as receptor desensitization or off-target

effects.
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The engagement of these two receptors by a non-psychotropic cannabinoid highlights their

potential as therapeutic targets for a range of conditions. Studies have demonstrated that Abn-

CBD's actions through these receptors can reduce inflammation, promote wound healing, and

exert anti-tumor effects in resistant cancers.[3][13][14] The detailed understanding of its

pharmacology, including specific signaling pathways and quantitative metrics, is essential for

the rational design and development of novel therapeutics targeting the GPR18 and GPR55

receptor systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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